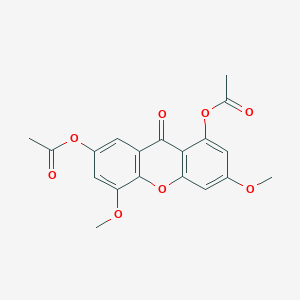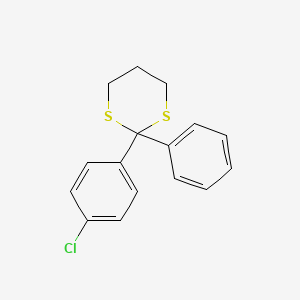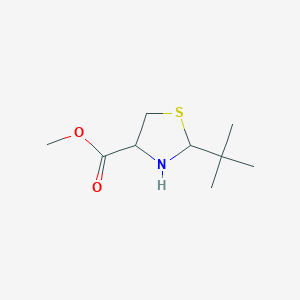![molecular formula C11H25O4PSi B14261675 Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate CAS No. 252751-17-0](/img/structure/B14261675.png)
Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate is an organophosphorus compound with the molecular formula C11H27O4PSi. This compound is characterized by the presence of a phosphonate group, an ethoxy group, and a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate typically involves the reaction of phosphonates with various reagents. One common method is the cross-coupling reaction of H-phosphonate diesters with aryl and vinyl halides using a palladium catalyst under microwave irradiation . This reaction occurs with retention of configuration at the phosphorus center and in the vinyl moiety.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale adaptations of laboratory synthesis techniques. For example, the copper-catalyzed addition of H-phosphonate dialkyl esters to boronic acids can be scaled up for industrial production . This method uses Cu2O/1,10-phenanthroline as a catalytic system and is efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or trimethylsilyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have various applications in chemical synthesis and industry .
Applications De Recherche Scientifique
Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Mécanisme D'action
The mechanism of action of diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate include:
- Diethyl phosphonate
- Trimethylsilyl phosphonate
- Ethyl phosphonate
Uniqueness
What sets this compound apart from these similar compounds is the combination of the ethoxy and trimethylsilyl groups. This unique structure provides enhanced stability and reactivity, making it particularly useful in various chemical reactions and applications .
Propriétés
Numéro CAS |
252751-17-0 |
|---|---|
Formule moléculaire |
C11H25O4PSi |
Poids moléculaire |
280.37 g/mol |
Nom IUPAC |
(1-diethoxyphosphoryl-2-ethoxyethenyl)-trimethylsilane |
InChI |
InChI=1S/C11H25O4PSi/c1-7-13-10-11(17(4,5)6)16(12,14-8-2)15-9-3/h10H,7-9H2,1-6H3 |
Clé InChI |
XIUHTLFDFMGJHO-UHFFFAOYSA-N |
SMILES canonique |
CCOC=C([Si](C)(C)C)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


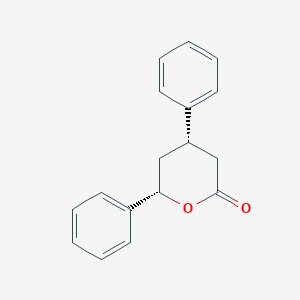
![Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-](/img/structure/B14261598.png)
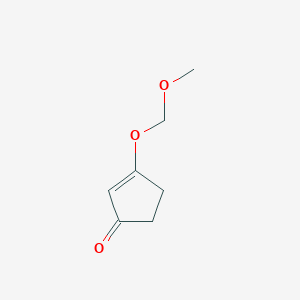
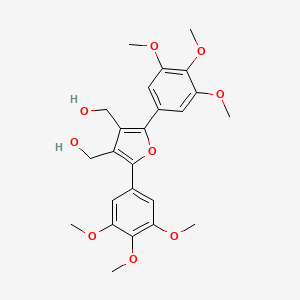
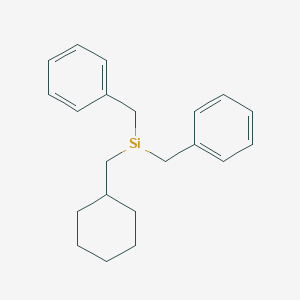
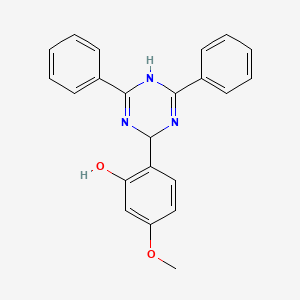
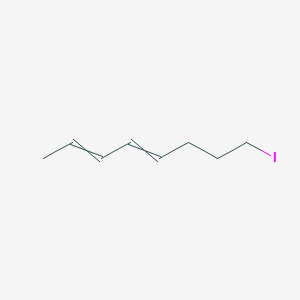
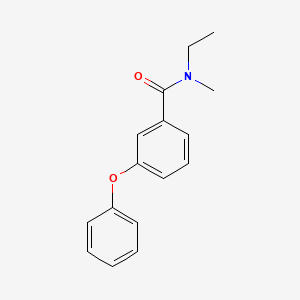
![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
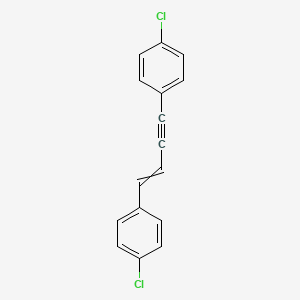
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
